4-Amino-N-(3-chloro-4-fluorophenyl)benzamide
Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, including through electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Similar compounds have been involved in rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
4-Amino-N-(3-chloro-4-fluorophenyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its binding affinity to specific proteins and enzymes, which can influence their activity. For instance, it has been observed to interact with proteases, potentially inhibiting their activity and thereby affecting protein degradation pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This can result in the modulation of various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Preparation Methods
The synthesis of 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-aminobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium bicarbonate, to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Amino-N-(3-chloro-4-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
4-Amino-N-(3-chloro-4-fluorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein binding.
Comparison with Similar Compounds
4-Amino-N-(3-chloro-4-fluorophenyl)benzamide can be compared with similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities but contains a thiazole ring, which imparts different biological activities.
This compound derivatives: Various derivatives of this compound have been synthesized to enhance its biological activity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-N-(3-chloro-4-fluorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-7-10(5-6-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFLALARWMHTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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